2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline
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Overview
Description
2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H3Br2F4N and a molecular weight of 336.91 g/mol . It is characterized by the presence of amino, dibromo, and fluorobenzotrifluoride groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the bromine atoms’ oxidation state .
Scientific Research Applications
2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-fluorobenzotrifluoride: Similar structure but lacks the dibromo groups.
2,6-Dibromo-4-(trifluoromethyl)aniline: Similar structure but lacks the fluorine atom on the benzene ring.
Uniqueness
2,4-Dibromo-6-fluoro-3-(trifluoromethyl)aniline is unique due to the presence of both dibromo and fluorobenzotrifluoride groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific chemical and industrial applications .
Properties
IUPAC Name |
2,4-dibromo-6-fluoro-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F4N/c8-2-1-3(10)6(14)5(9)4(2)7(11,12)13/h1H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCZRTWQTXVDIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(F)(F)F)Br)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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